molecular formula C3HCl3O B2757647 Trichloracrolein CAS No. 34907-81-8

Trichloracrolein

Cat. No. B2757647
CAS RN: 34907-81-8
M. Wt: 159.39
InChI Key: RBCCLWUFGUGGFY-UPHRSURJSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and physical properties such as color, odor, and state of matter .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold these atoms together .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and other characteristics of the compound .

Scientific Research Applications

Chemical Reactions and Properties

  • Chemical Rearrangements: Trichloracrolein undergoes specific chemical rearrangements. One study demonstrated its transformation into cis-α.β-dichloroacryloyl chloride and trans-β-chloroacryloyl chloride under certain conditions, reflecting its reactive nature and potential utility in synthetic chemistry (Roedig, Heinrich, & Kubin, 1972).

Environmental and Biological Impacts

  • Carcinogenic Potential: Research has explored the carcinogenic activities of halogenated compounds, including trichloracrolein, particularly in the context of their presence in the environment and potential health impacts (Robinson, Bull, Olson, & Stober, 1989).

Industrial and Practical Uses

  • Fumigant Action: Trichloracrolein has been investigated as a fumigant for stored-product insects, providing insights into its potential applications in pest control (Leesch, 1995).
  • Polyacrolein Microspheres in Medicine: Studies have focused on the synthesis, properties, and potential medical applications of polyacrolein microspheres. This encompasses areas like diagnostics, therapy, and biotechnology (Slomkowski, 1998).

Photocatalysis Research

  • Photocatalysis of Trichloroethylene: Research on the photocatalysis of trichloroethylene, to which trichloracrolein is related, contributes to understanding the environmental degradation of such compounds (Wang, Jehng, Hsieh, & Chang, 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, in the case of a drug, this would refer to how it affects the body .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, and other hazards .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the compound could be modified or used .

properties

IUPAC Name

(Z)-2,3-dichloroprop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl3O/c4-1-2(5)3(6)7/h1H/b2-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCLWUFGUGGFY-UPHRSURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)Cl)\Cl)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloracrolein

Q & A

Q1: What is unique about the reactions of Trichloracrolein with active methylene compounds?

A1: Trichloracrolein exhibits intriguing reactivity with active methylene compounds. Depending on the reaction conditions and the nature of the methylene compound, it can undergo either "normal" condensation (water elimination) or "anomalous" condensation (elimination of two molecules of hydrogen chloride) [, , ]. For instance, while α-Tetralone reacts with concentrated sulfuric acid to yield a normal condensation product, it undergoes an anomalous reaction in the presence of boron trifluoride etherate []. This anomalous reactivity, often resulting in the formation of α-pyrone rings, is particularly prominent with highly reactive cyclic methylene compounds, sometimes even proceeding without a catalyst [, ].

Q2: How does the reactivity of Trichloracrolein differ from β,β- Dichloroacrolein in condensations with active methylene compounds?

A2: While both aldehydes primarily undergo "normal" condensation with active methylene compounds, Trichloracrolein displays a greater propensity for "anomalous" reactions involving hydrogen chloride elimination and α-pyrone ring formation. This difference highlights the significant influence of the α-chlorine substitution in Trichloracrolein on its reactivity [].

Q3: Can Trichloracrolein undergo rearrangements?

A3: Yes, Trichloracrolein can undergo different types of rearrangements. For example, in the presence of V2A steel at elevated temperatures (100-135 °C), it rearranges to cis-α,β- Dichloroacryloyl chloride via a 1,3-shift []. Interestingly, this type of rearrangement is not observed with Trichloromethyl-substituted vinyl ketones under the same conditions []. Another type of rearrangement, a Wallach-like rearrangement catalyzed by cyanide ions, has been observed in alcoholic solutions, leading to the formation of esters of Trichloroacrylic acid [].

Q4: What spectroscopic data is available for Trichloracrolein?

A4: While specific NMR data for Trichloracrolein is limited in the provided research, its infrared (IR) spectrum is insightful. For instance, the aldol condensation product of Trichloracrolein and acetylacetone exhibits characteristic C=O stretching frequencies in the IR spectrum, suggesting a preference for the s-cis conformation []. This conformational preference plays a crucial role in its valence isomerization to 2H-pyran derivatives [].

Q5: Are there efficient synthetic routes available for Trichloracrolein?

A5: Yes, several methods have been developed for the synthesis of Trichloracrolein. Two notable approaches include an improved hydrolysis of 1,1,2,3,3-Pentachloropropene using concentrated sulfuric acid or oleum and the reduction of Trichloroacrylic acid ortho-ethyl ester with lithium aluminum hydride [].

Q6: What are the potential applications of Trichloracrolein?

A7: While the provided research primarily focuses on the fundamental chemical properties and reactivity of Trichloracrolein, its derivatives and intermediates have potential applications. For instance, bis-(1-bromo-2,3,3-trichloro-2-propenyl) ether, derived from the bromination of bis-(2,3,3-trichloro-2-propenyl) ether, serves as a precursor for Trichloracrolein synthesis through steam distillation []. This highlights the potential of Trichloracrolein as a building block for more complex molecules.

Q7: What is known about the stability of Trichloracrolein?

A8: Trichloracrolein exhibits sensitivity to light and heat. 2,3,3-Trichloro-2,3-dibromopropanal, a bromination product of Trichloracrolein, decomposes slowly in daylight with bromine elimination, and this decomposition accelerates above 85 °C. Similarly, its 2,4-dinitrophenylhydrazone derivative is even more labile [].

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